molecular formula C14H19N3O B11733738 1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11733738
M. Wt: 245.32 g/mol
InChI Key: QMGOPAGLPISKTA-UHFFFAOYSA-N
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Description

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methoxyphenylmethyl group at position 2, and a methyl group at position 4 on the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the methoxyphenylmethyl group: This step involves the reaction of the pyrazole intermediate with 2-methoxybenzyl chloride in the presence of a base.

    Methylation at position 4: The final step involves the methylation of the pyrazole ring at position 4 using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Lacks the methoxyphenylmethyl group, resulting in different chemical and biological properties.

    1-ethyl-4-methyl-1H-pyrazole: Similar structure but lacks the methoxyphenylmethyl group.

    1-ethyl-N-[(2-chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine: Similar structure but with a chlorophenylmethyl group instead of a methoxyphenylmethyl group.

Uniqueness

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-4-17-10-11(2)14(16-17)15-9-12-7-5-6-8-13(12)18-3/h5-8,10H,4,9H2,1-3H3,(H,15,16)

InChI Key

QMGOPAGLPISKTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CC=C2OC)C

Origin of Product

United States

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